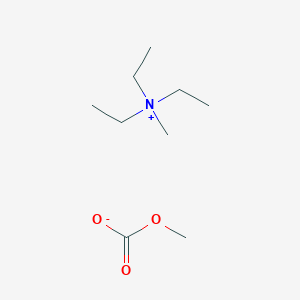

Triethylmethylammonium methyl carbonate

Description

Properties

IUPAC Name |

methyl carbonate;triethyl(methyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N.C2H4O3/c1-5-8(4,6-2)7-3;1-5-2(3)4/h5-7H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQIDJHZYPEFBP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC)CC.COC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452107 | |

| Record name | Triethylmethylammonium methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113840-08-7 | |

| Record name | Triethylmethylammonium methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Triethylmethylammonium Methyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triethylmethylammonium methyl carbonate, an ionic liquid with growing interest in various chemical applications. The document details the prevailing synthetic methodology, presents quantitative data from related syntheses, and offers a representative experimental protocol.

Introduction

This compound, with the chemical formula C₉H₂₁NO₃ and CAS number 113840-08-7, is a quaternary ammonium salt.[1][2] It belongs to the class of ionic liquids, which are salts with melting points below 100°C. The synthesis of this compound and its analogs is of significant interest due to their potential as environmentally benign solvents and catalysts. A common and "green" synthetic approach involves the quaternization of triethylamine with dimethyl carbonate (DMC).[3] This method avoids the use of more hazardous traditional alkylating agents like methyl halides or dimethyl sulfate.[3]

Synthetic Pathway: Quaternization of Triethylamine

The core of the synthesis is a nucleophilic substitution reaction where triethylamine acts as the nucleophile, attacking the methyl group of dimethyl carbonate. This reaction, a type of Menshutkin reaction, leads to the formation of the triethylmethylammonium cation and the methyl carbonate anion.

The reaction is typically performed at elevated temperatures and pressures to enhance the reaction rate and achieve high yields.[3] Methanol is often used as a solvent in this process.[3]

Experimental Protocols

Representative Batch Synthesis Protocol:

-

Reactant Preparation: In a high-pressure reactor, combine triethylamine and dimethyl carbonate. Based on syntheses of similar compounds, a molar ratio of dimethyl carbonate to triethylamine of approximately 5.6:1 is a suitable starting point.[4]

-

Solvent Addition: Add methanol as a solvent. A volume ratio of methanol to triethylamine of 1:2 can be used as a guideline.[4]

-

Reaction Conditions: Seal the reactor and heat the mixture to approximately 110°C.[4] Maintain this temperature for around 8 hours with continuous stirring.[4]

-

Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully depressurize it.

-

Product Isolation: The resulting product is typically a solution of this compound in methanol and excess dimethyl carbonate. The excess reactants and solvent can be removed under reduced pressure.

-

Purity Validation: The purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure and High-Performance Liquid Chromatography (HPLC) to identify and quantify any impurities.[3]

Quantitative Data

The following tables summarize quantitative data gathered from the synthesis of analogous quaternary ammonium methyl carbonates. This data can serve as a valuable reference for the optimization of the this compound synthesis.

Table 1: Optimized Reaction Conditions for the Synthesis of Tri-n-octylmethylammonium Methyl Carbonate [4]

| Parameter | Value |

| Molar Ratio (DMC:Tri-n-octylamine) | 5.6:1 |

| Solvent (Methanol:Tri-n-octylamine) | 1:2 (v/v) |

| Catalyst | 5% (by weight of reactants) |

| Reaction Temperature | 110°C |

| Reaction Time | 8 hours |

| Conversion Rate of Tri-n-octylamine | 99.57% |

Table 2: Effect of Temperature on the Conversion of Tributylamine to Tributylmethylammonium Methylcarbonate (1:2 base:DMC ratio)

| Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |

| 140 | 10 | 77 |

| 150 | 10 | Not specified, but rate increases |

| 160 | 4-6 | ~90 |

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the general synthetic pathway and the experimental workflow for the synthesis of this compound.

Caption: General reaction scheme for the synthesis of this compound.

Caption: Step-by-step experimental workflow for the batch synthesis.

References

Physicochemical properties of triethylmethylammonium methyl carbonate

An In-depth Technical Guide to the Physicochemical Properties of Triethylmethylammonium Methyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound ([N2221][CH3CO3]) is a quaternary ammonium ionic liquid that has garnered interest for its potential applications as a catalyst and in CO₂ capture.[1] This technical guide provides a comprehensive overview of its physicochemical properties, offering a valuable resource for researchers and professionals in drug development and other scientific fields. Due to the limited availability of specific experimental data for this compound, this guide also references data for analogous compounds and outlines the standard experimental protocols for determining these properties.

Chemical Identity

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| Synonyms | Methyltriethylammonium methyl carbonate | [3] |

| CAS Number | 113840-08-7 | [2][3] |

| Molecular Formula | C₉H₂₁NO₃ | [3] |

| Molecular Weight | 191.27 g/mol | [2][3] |

| Chemical Structure | See Figure 1 |

Figure 1: Chemical Structure of this compound

Caption: Structure of Triethylmethylammonium Cation and Methyl Carbonate Anion.

Synthesis

The synthesis of quaternary ammonium methyl carbonates is often achieved through a green chemistry approach by reacting a tertiary amine with dimethyl carbonate (DMC).[1] This method avoids the use of hazardous reagents like methyl halides. The reaction is typically carried out by heating the tertiary amine with an excess of DMC, sometimes in the presence of a solvent like methanol.[1]

Caption: General synthesis workflow for this compound.

Physicochemical Properties

Density

| Compound | Temperature (°C) | Density (g/cm³) |

| This compound | 25 | Not available |

| Reference: Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide | 25 | 1.43 |

Experimental Protocol: Density Measurement

Caption: Workflow for the experimental determination of density.

Viscosity

Viscosity is a critical parameter, especially for applications involving fluid flow and mass transfer. It is commonly measured using a rheometer or a viscometer.[4][7] The viscosity of ionic liquids is highly dependent on temperature, generally decreasing as the temperature increases.[7]

| Compound | Temperature (°C) | Viscosity (mPa·s) |

| This compound | 25 | Not available |

| Reference: 1-Butyl-3-methylimidazolium dicyanamide | 25 | 29 |

Experimental Protocol: Viscosity Measurement

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 113840-08-7 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. Density and viscosity of several pure and water-saturated ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. research.abo.fi [research.abo.fi]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]

An In-depth Technical Guide to Triethylmethylammonium Methyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of triethylmethylammonium methyl carbonate. While detailed experimental data for the pure, isolated compound is limited in publicly accessible literature, this document compiles the available information and supplements it with data from closely related compounds to offer a thorough understanding for research and development purposes. This guide includes key physicochemical properties, a proposed synthesis protocol, and expected spectroscopic signatures. All quantitative data is summarized in structured tables, and conceptual diagrams are provided to illustrate the compound's structure and synthesis.

Introduction

This compound is an ionic liquid composed of a triethylmethylammonium cation and a methyl carbonate anion.[1][2] Ionic liquids are a class of salts that are liquid at or near room temperature, and they have garnered significant interest in various chemical applications due to their low volatility, high thermal stability, and tunable solvency.[2] Quaternary ammonium methyl carbonates, in particular, are explored as environmentally benign catalysts and solvents.[2] The synthesis of these compounds often utilizes green reagents like dimethyl carbonate, avoiding more hazardous traditional alkylating agents.[2] This guide focuses on the core structural and chemical aspects of this compound.

Chemical Structure and Properties

The fundamental properties of this compound are derived from its ionic structure, consisting of a quaternary ammonium cation and a carbonate anion.

Chemical Identity

| Property | Value | Source |

| Chemical Name | This compound | [1][3] |

| Synonyms | Methyltriethylammonium methyl carbonate | [3] |

| CAS Number | 113840-08-7 | [1][3] |

| Molecular Formula | C₉H₂₁NO₃ | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| InChI Key | VTQIDJHZYPEFBP-UHFFFAOYSA-M |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless transparent liquid (for the solution) | [4] |

| Refractive Index (n20/D) | 1.407 | [3][5] |

| Flash Point | 57 °C (134.6 °F) | [3][5] |

| Solubility | Soluble in methanol-water mixtures | [2] |

The lack of a reported melting or boiling point for the pure substance suggests potential thermal instability, a common characteristic of some ionic liquids which may decompose before reaching a phase transition.[2]

Synthesis of this compound

The primary route for the synthesis of this compound is the quaternization of triethylamine with dimethyl carbonate.[2] This method is considered a "green" chemical process as it avoids the use of more hazardous reagents like methyl halides or dimethyl sulfate.

Proposed Experimental Protocol

While a specific, detailed protocol for this exact compound is not available, the following procedure is based on the synthesis of a similar compound, tri-n-octylmethyl-ammonium methyl carbonate, and represents a plausible method.[6]

Materials:

-

Triethylamine (C₆H₁₅N)

-

Dimethyl carbonate (DMC, C₃H₆O₃)

-

Methanol (as solvent, optional)

-

High-pressure reactor

Procedure:

-

Charge the high-pressure reactor with triethylamine and a molar excess of dimethyl carbonate. A molar ratio of approximately 1:5.6 (triethylamine:DMC) has been shown to be effective for similar reactions.[6]

-

If desired, add a solvent such as methanol. A 2:1 volume ratio of triethylamine to methanol can be used.[6]

-

Seal the reactor and heat to a temperature in the range of 110-120 °C for approximately 8 hours.[6]

-

After the reaction is complete, cool the reactor to room temperature.

-

The resulting product is likely a solution of this compound in any remaining reactants and solvent.

-

Purification can be achieved by removing volatile components (excess DMC and methanol) under reduced pressure. Further purification may involve washing with a non-polar solvent to remove any unreacted triethylamine.

Purity Validation: The purity of the synthesized compound should be validated using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structural integrity and High-Performance Liquid Chromatography (HPLC) to quantify any impurities.[2]

Spectroscopic Data (Expected)

Experimentally obtained spectra for pure this compound are not available in the reviewed literature. The following sections describe the expected spectroscopic characteristics based on the known spectra of its constituent ions and closely related analogs.

¹H and ¹³C NMR Spectroscopy

The NMR spectrum will be a superposition of the signals from the triethylmethylammonium cation and the methyl carbonate anion.

Expected ¹H NMR Signals:

-

Triethylmethylammonium Cation:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl groups.

-

A quartet corresponding to the methylene protons (-CH₂-) of the ethyl groups.

-

A singlet for the methyl protons (-CH₃) attached to the nitrogen.

-

-

Methyl Carbonate Anion:

-

A singlet for the methyl protons (-OCH₃).

-

Expected ¹³C NMR Signals:

-

Triethylmethylammonium Cation:

-

A signal for the methyl carbons (-CH₃) of the ethyl groups.

-

A signal for the methylene carbons (-CH₂-) of the ethyl groups.

-

A signal for the methyl carbon (-CH₃) attached to the nitrogen.

-

-

Methyl Carbonate Anion:

-

A signal for the methyl carbon (-OCH₃).

-

A signal for the carbonate carbon (C=O). A study on related carbonate species suggests this peak may appear around 162-165 ppm.

-

FTIR Spectroscopy

The infrared spectrum is expected to show characteristic absorption bands for both the cation and the anion.

Expected FTIR Absorption Bands:

-

C-H stretching vibrations from the alkyl groups of the cation in the region of 2800-3000 cm⁻¹.

-

C=O stretching vibration from the methyl carbonate anion, likely in the region of 1650-1750 cm⁻¹.

-

C-O stretching vibrations from the methyl carbonate anion, typically observed in the 1000-1300 cm⁻¹ region.

-

C-N stretching vibrations from the quaternary ammonium cation.

Thermal Stability

Specific thermal analysis data, such as from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), for this compound is not available. However, studies on related quaternary ammonium carbonates suggest that these salts are generally stable at elevated temperatures. For instance, the thermal decomposition of lithium methyl carbonate shows significant mass loss starting around 440 K (167 °C).

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis Pathway

Caption: Synthesis of this compound.

Conclusion

This compound is a member of the quaternary ammonium methyl carbonate class of ionic liquids. Its synthesis from triethylamine and dimethyl carbonate represents a greener alternative to traditional quaternization methods. While comprehensive data on the pure compound is sparse, this guide provides a foundational understanding of its structure, properties, and synthesis based on available information and data from analogous compounds. Further research is needed to fully characterize the pure compound and explore its potential applications, particularly in areas where ionic liquids are showing promise, such as catalysis and materials science. This document serves as a valuable resource for scientists and professionals by consolidating the current knowledge and highlighting areas for future investigation.

References

- 1. This compound | C9H21NO3 | CID 11019667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 3. This compound Solution ~50% In Methanol: Water (2:3) | 113840-08-7 | www.ottokemi.com [ottokemi.com]

- 4. Ethyl methyl carbonate | 623-53-0 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 113840-08-7 [amp.chemicalbook.com]

Technical Guide to the Safety of Triethylmethylammonium Methyl Carbonate Solution (~50% in Methanol:Water)

Executive Summary

Triethylmethylammonium methyl carbonate is an ionic liquid that sees use in specialized synthesis applications. It is most commonly available as a solution in a methanol:water solvent system. Due to the presence of methanol, the solution is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. It is also known to cause damage to organs. This guide synthesizes the available safety and handling information, providing a quick reference for laboratory professionals. All quantitative data is presented in structured tables, and logical workflows for safety assessment and hazard communication are provided.

Physicochemical and Safety Data

The following tables summarize the key quantitative data available for the ~50% this compound solution in methanol:water.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 113840-08-7 | [1] |

| Molecular Formula | C₉H₂₁NO₃ | |

| Molecular Weight | 191.27 g/mol | |

| Appearance | Data Not Available | |

| Concentration | ~50% in methanol:water (2:3) | [1] |

| Refractive Index | n20/D 1.407 | [1][2] |

| Flash Point | 57 °C (134.6 °F) | [1][2] |

Hazard Identification and Classification

| Hazard Category | Classification | GHS Pictograms | Signal Word | Hazard Statements |

| Flammable Liquids | Category 3 | 🔥 | Danger | H226: Flammable liquid and vapour.[1] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (implied by H302+H312+H332) | ❗ | Danger | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 1 | स्वास्थ्य के लिए खतरा | Danger | H370: Causes damage to organs.[1] |

Handling and Personal Protective Equipment (PPE)

| Precautionary Area | Recommendations | Source |

| Handling | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment. Ensure adequate ventilation. | [3][4] |

| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. | [5][4] |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards). | [3][4] |

| Skin Protection | Wear chemical-impermeable gloves and protective clothing. | [3][4] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | [4] |

Experimental Protocols

As specific experimental safety studies for this compound were not found in the public domain, a generalized workflow for the safety assessment of a chemical solution is presented below. This represents a typical approach in toxicology and safety pharmacology.

Generalized Workflow for Chemical Safety Assessment

-

Literature Review & In Silico Analysis:

-

Conduct a thorough search for any existing toxicological data on the compound and its components (in this case, triethylmethylammonium cation, methyl carbonate anion, and methanol).

-

Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict potential toxicity based on chemical structure.

-

-

Physicochemical Characterization:

-

Determine key physical and chemical properties such as flash point, boiling point, vapor pressure, and solubility. These are critical for assessing physical hazards like flammability.

-

-

In Vitro Toxicity Testing:

-

Cytotoxicity Assays: Expose relevant cell lines (e.g., hepatocytes, renal cells) to varying concentrations of the substance to determine the concentration at which it becomes toxic to cells (e.g., IC50).

-

Genotoxicity Assays: Perform tests like the Ames test (bacterial reverse mutation assay) and in vitro micronucleus assay to assess the potential for the chemical to cause genetic mutations.

-

-

Acute Toxicity Testing (In Vivo):

-

Conduct studies in animal models (e.g., rodents) to determine the effects of a single, high-dose exposure.

-

Typically performed via oral, dermal, and inhalation routes to determine LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values.

-

-

Repeated Dose Toxicity Testing (In Vivo):

-

Administer the substance to animal models daily for a set period (e.g., 28 or 90 days) to evaluate the effects of long-term exposure and identify target organs for toxicity.

-

-

Data Analysis and Hazard Classification:

-

Analyze all collected data to identify health and physical hazards.

-

Classify the substance according to the Globally Harmonized System (GHS) and determine appropriate hazard and precautionary statements.

-

Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the safety assessment of a chemical like this compound solution.

Caption: GHS Hazard Communication Workflow for the Solution.

References

Thermal Stability of Quaternary Ammonium Methyl Carbonates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal stability of quaternary ammonium methyl carbonates (QAMCs), a class of compounds with growing interest in various applications, including as ionic liquids and phase transfer catalysts. Understanding their thermal decomposition behavior is critical for ensuring their safe and effective use in research and development.

Introduction

Quaternary ammonium methyl carbonates are salts composed of a quaternary ammonium cation and a methyl carbonate anion. Their utility is often dictated by their stability under various thermal conditions. This guide provides a comprehensive overview of their thermal decomposition, including quantitative stability data, detailed experimental protocols for thermal analysis, and a visualization of the primary decomposition pathways.

Quantitative Thermal Stability Data

The thermal stability of quaternary ammonium methyl carbonates is influenced by the structure of the quaternary ammonium cation, particularly the nature of the alkyl substituents. Generally, these compounds are stable at temperatures below 170-180 °C.[1][2] The following table summarizes the available quantitative data on the thermal decomposition of various QAMCs.

| Quaternary Ammonium Methyl Carbonate (QAMC) | Structure | Onset Decomposition Temperature (Tonset) (°C) | Peak Decomposition Temperature (Tpeak) (°C) | Analysis Method | Reference |

| Alkylammonium Methyl Carbonates (General) | R4N+ CH3OCO2- | ~170 - 180 | Not Reported | Headspace GCMS | [1][2] |

| Didodecyldimethylammonium Methyl Carbonate | [C12H25]2N(CH3)2+ CH3OCO2- | Not specified, but showed degradation around 200°C in solution | Not Reported | 1H NMR in solution | [3] |

| Didecyldimethylammonium Methyl Carbonate | [C10H21]2N(CH3)2+ CH3OCO2- | Not specified, but showed degradation around 200°C in solution | Not Reported | 1H NMR in solution | [3] |

| Tetrabutylammonium Methyl Carbonate | [C4H9]4N+ CH3OCO2- | Not specified, but showed degradation around 200°C in solution | Not Reported | 1H NMR in solution | [3] |

Experimental Protocols

The primary techniques for evaluating the thermal stability of QAMCs are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is used to determine the onset and completion of decomposition, as well as the percentage of weight loss.

Instrumentation:

-

A thermogravimetric analyzer (e.g., TA Instruments Q500 or similar).[3]

-

Platinum or alumina pans.

-

High-purity nitrogen or argon as the purge gas.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the quaternary ammonium methyl carbonate sample into a tared TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Set the purge gas flow rate to 20-50 mL/min to maintain an inert atmosphere.[4]

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

-

Thermal Program:

-

Heat the sample from the starting temperature to a final temperature of 600 °C at a constant heating rate of 10 °C/min.[4]

-

-

Data Analysis:

-

The onset decomposition temperature (Tonset) is determined as the temperature at which a significant deviation from the baseline weight is observed.

-

The peak decomposition temperature (Tpeak) is determined from the derivative of the TGA curve (DTG), representing the point of maximum rate of weight loss.

-

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Instrumentation:

-

A differential scanning calorimeter (e.g., TA Instruments Q200 or similar).

-

Aluminum or hermetically sealed pans.

-

High-purity nitrogen or argon as the purge gas.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the quaternary ammonium methyl carbonate sample into a DSC pan. Crimp the pan with a lid to enclose the sample.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Set the purge gas flow rate to 20-50 mL/min.

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

-

Thermal Program:

-

Heat the sample from the starting temperature to a final temperature of approximately 300-400 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Endothermic or exothermic peaks on the DSC curve indicate thermal events. Decomposition is typically observed as a broad exothermic or endothermic event following any melting transitions.

-

The peak temperature of the decomposition event can be determined.

-

The enthalpy of decomposition (ΔHd) can be calculated by integrating the area under the decomposition peak.

-

Decomposition Pathways

The thermal decomposition of quaternary ammonium methyl carbonates primarily proceeds through two main pathways: Hofmann elimination and decarboxylation/dealkylation .[1][2]

Hofmann Elimination

This pathway involves the abstraction of a β-hydrogen from one of the alkyl chains of the quaternary ammonium cation by the methyl carbonate anion, which acts as a base. This results in the formation of an alkene, a tertiary amine, and carbonic acid monomethyl ester, which is unstable and can further decompose.

Caption: Hofmann elimination decomposition pathway of a QAMC.

Decarboxylation and Dealkylation

This pathway involves the nucleophilic attack of the methyl carbonate anion on one of the alkyl groups of the quaternary ammonium cation (SN2 reaction), leading to dealkylation. This is followed by the decarboxylation of the resulting unstable intermediate. The products are a tertiary amine, an alkyl methyl carbonate, and carbon dioxide.

References

The Solubility Profile of Triethylmethylammonium Methyl Carbonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of triethylmethylammonium methyl carbonate in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on presenting the available qualitative information, general principles governing the solubility of related ionic liquids, and a standardized experimental protocol for determining solubility.

Introduction to this compound

This compound is an ionic liquid (IL) that has garnered interest for its potential applications as a catalyst and a green solvent. Its solubility in various media is a critical parameter for its practical use in chemical synthesis, purification, and formulation development. The structure of this compound, consisting of a quaternary ammonium cation and a methyl carbonate anion, dictates its physicochemical properties, including its solubility profile. The ionic nature of the compound suggests a preference for polar solvents.[1]

Qualitative Solubility Data

Direct, quantitative solubility data for this compound in a range of pure organic solvents is not extensively reported in the available scientific literature. However, some qualitative information has been published:

-

Polar Protic Solvents: this compound is commercially available as a solution of approximately 50% in a methanol:water (2:3) mixture.[1][2] This indicates good solubility in polar protic solvent systems. A patent describing a similar compound, octadecyltrimethyl ammonium methyl carbonate, also notes its solubility in water.[3]

This information suggests that the ionic liquid is likely soluble in other polar solvents, but experimental verification is required to determine the extent of solubility.

Factors Influencing Solubility

The solubility of ionic liquids like this compound is governed by several factors related to their structure and the properties of the solvent:

-

Cation and Anion Structure: The nature of the ions plays a crucial role. For quaternary ammonium salts, the length of the alkyl chains on the cation can be modified to "tune" the solubility in different organic solvents.[1] Shorter alkyl chains, as in the triethylmethylammonium cation, generally favor solubility in more polar solvents.

-

Solvent Polarity: As a salt, this compound is expected to be more soluble in polar solvents that can effectively solvate the cation and anion. This is consistent with its known solubility in a methanol-water mixture.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly influence the solubility of ionic liquids. The methyl carbonate anion can act as a hydrogen bond acceptor.

Experimental Protocol for Solubility Determination

For researchers requiring quantitative solubility data, the following is a general experimental protocol for the determination of the solubility of this compound in organic solvents. This method is based on the isothermal equilibrium technique.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (e-g., methanol, ethanol, acetonitrile, DMSO, THF, toluene)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath capable of maintaining a constant temperature (± 0.1 °C)

-

Vials with airtight seals

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or another suitable analytical technique for quantification.

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an ionic liquid in an organic solvent.

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The excess solid is necessary to ensure that the solution reaches saturation.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours). A preliminary study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Gravimetrically determine the mass of the withdrawn aliquot.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC method or another appropriate analytical technique.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mole fraction.

-

For solubility in g/100 g of solvent:

-

Solubility = (mass of IL in aliquot / mass of solvent in aliquot) * 100

-

-

Conclusion

References

Triethylmethylammonium Methyl Carbonate: A Comprehensive Technical Guide to a Promising Green Solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylmethylammonium methyl carbonate, [Et3NMe][MeOCO2], is a quaternary ammonium-based ionic liquid that has garnered attention as a potential green solvent and catalyst. Its synthesis from triethylamine and dimethyl carbonate, a non-toxic methylating agent, positions it as a more sustainable alternative to traditional solvents and catalysts that often involve hazardous reagents like methyl halides.[1] This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on its utility in transesterification reactions, carbon dioxide capture, and cellulose dissolution. While specific quantitative data for this particular ionic liquid is limited in publicly available literature, this guide draws upon data from closely related compounds to provide a comprehensive and practical resource.

Synthesis and Characterization

The primary route for synthesizing this compound is through the quaternization of triethylamine with dimethyl carbonate (DMC).[1] This method is considered a green chemical process as it avoids the use of toxic and corrosive reagents.

Synthesis Workflow

Experimental Protocol: Synthesis of this compound

Materials:

-

Triethylamine (reagent grade)

-

Dimethyl carbonate (DMC, reagent grade)

-

Methanol (optional, as solvent)

-

High-pressure reactor

Procedure:

-

Charge the high-pressure reactor with triethylamine and a molar excess of dimethyl carbonate. A typical molar ratio of triethylamine to DMC is 1:5.6.[2]

-

If a solvent is used, add methanol. A common volume ratio of methanol to triethylamine is 1:2.[2]

-

Maintain the reaction at this temperature for 8-10 hours with constant stirring.[2]

-

After the reaction is complete, cool the reactor to room temperature.

-

Remove the excess dimethyl carbonate and methanol under reduced pressure using a rotary evaporator.

-

The resulting viscous liquid is this compound.

Purity Validation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the product. The spectra should show characteristic peaks for the triethylmethylammonium cation and the methyl carbonate anion.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be employed to determine the purity of the synthesized ionic liquid and to quantify any unreacted starting materials or byproducts.[3]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C9H21NO3 | [4] |

| Molecular Weight | 191.27 g/mol | [4] |

| CAS Number | 113840-08-7 | [4] |

| Appearance | Viscous liquid | General observation |

| Refractive Index (n20/D) | 1.407 | [5] |

| Flash Point | 57 °C | [5] |

Applications as a Green Solvent

Catalyst in Transesterification Reactions for Biodiesel Production

Quaternary ammonium methyl carbonates have shown significant promise as metal-free catalysts for transesterification reactions, a key process in biodiesel production. The catalytic activity stems from the in-situ generation of a highly reactive alkoxide species.[3]

Materials:

-

Vegetable oil (e.g., rapeseed, soybean)

-

Methanol

-

This compound (catalyst)

-

Hexane (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the vegetable oil and methanol. A typical molar ratio is 1:6 (oil:methanol).[5]

-

Add this compound as the catalyst. A catalyst loading of 1-5 mol% relative to the oil is a common starting point.

-

Heat the reaction mixture to 60-65°C with vigorous stirring for 1-3 hours.[5]

-

After the reaction, cool the mixture to room temperature. Two layers will form: an upper biodiesel layer and a lower glycerol layer.

-

Separate the two layers using a separatory funnel.

-

Wash the biodiesel layer with warm deionized water to remove any residual catalyst, methanol, and glycerol.

-

Dry the biodiesel over anhydrous sodium sulfate and then filter.

-

Analyze the fatty acid methyl ester (FAME) content using gas chromatography (GC) to determine the yield and purity of the biodiesel.

| Substrate (Ester) | Alcohol | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| Ethyl acetate | Methanol | 5 | 2 | >95 |

| Methyl propionate | Ethanol | 5 | 2 | >95 |

| Ethyl butyrate | Methanol | 5 | 3 | >95 |

| Glyceryl trioleate | Methanol | 1 | 5 | 98 |

Data extrapolated from studies on tetramethylammonium methyl carbonate and similar systems.[5][6]

Carbon Dioxide (CO2) Capture

Ionic liquids are being extensively investigated for CO2 capture due to their low volatility and high CO2 solubility. While specific data for this compound is scarce, the methyl carbonate anion is known to react chemically with CO2, suggesting its potential for this application.

Materials:

-

This compound

-

High-pressure view cell with a magnetic stirrer

-

CO2 gas cylinder

-

Pressure transducer and temperature controller

Procedure:

-

Accurately weigh a known amount of the ionic liquid into the high-pressure view cell.

-

Evacuate the cell to remove any air and moisture.

-

Pressurize the cell with CO2 to the desired pressure.

-

Stir the mixture at a constant temperature and monitor the pressure drop until it stabilizes, indicating that equilibrium has been reached.

-

The amount of CO2 absorbed can be calculated from the pressure drop, the volume of the cell, and the amount of ionic liquid, using the ideal gas law with appropriate corrections for gas compressibility.

-

To determine the desorption properties, the temperature can be increased, and the released CO2 can be quantified.

While specific CO2 uptake data for [Et3NMe][MeOCO2] is not available, other ionic liquids with basic anions have shown significant CO2 absorption capacities.

| Ionic Liquid | Temperature (°C) | Pressure (bar) | CO2 Uptake (mol CO2 / mol IL) |

| [bmim][Ac] | 25 | 10 | ~0.4 |

| [emim][Ac] | 25 | 10 | ~0.5 |

| [Et3NMe][MeOCO2] (Expected) | 25-40 | 1-10 | Potentially high due to chemical reaction |

Data for [bmim][Ac] and [emim][Ac] are for reference and represent typical values for acetate-based ionic liquids.

Cellulose Dissolution

The dissolution of cellulose, a key step in the production of regenerated cellulosic materials, is a challenging process. Certain ionic liquids have emerged as effective solvents for cellulose. The mechanism involves the disruption of the extensive hydrogen-bonding network in cellulose by the ions of the ionic liquid.[7]

Materials:

-

Microcrystalline cellulose (MCC)

-

This compound

-

Stirring hot plate

-

Optical microscope

Procedure:

-

In a beaker, add a known amount of this compound.

-

Gradually add small portions of microcrystalline cellulose to the ionic liquid while stirring and heating to 80-100°C.

-

Continue stirring until the cellulose is completely dissolved, which can be visually confirmed by the formation of a clear, viscous solution.

-

The dissolution process can be monitored using an optical microscope with cross-polarizers; the disappearance of the birefringence of the crystalline cellulose indicates dissolution.

The solubility of cellulose in ionic liquids is highly dependent on the nature of both the cation and the anion. While specific data for [Et3NMe][MeOCO2] is not available, other ammonium-based ionic liquids have shown the ability to dissolve cellulose.

| Ionic Liquid | Temperature (°C) | Cellulose Solubility (wt%) |

| [TBA][OAc] | 100 | ~10 |

| [DBNH][OAc] | 80 | ~15 |

| [Et3NMe][MeOCO2] (Expected) | 80-100 | Expected to have some dissolving capacity |

[TBA][OAc] = Tetrabutylammonium acetate; [DBNH][OAc] = 1,5-diazabicyclo[4.3.0]non-5-enium acetate. Data is for reference.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It is flammable and may be harmful if swallowed, in contact with skin, or if inhaled.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Handling: Use in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces.

-

Storage: Store in a well-ventilated place. Keep cool.

Conclusion

This compound presents a compelling profile as a green solvent and catalyst. Its synthesis via a green route, coupled with its potential efficacy in transesterification, CO2 capture, and cellulose dissolution, makes it a subject of significant interest for researchers in sustainable chemistry and drug development. While more research is needed to fully quantify its performance in these applications, the available data on analogous compounds suggests a promising future. This guide provides a foundational resource for scientists and professionals looking to explore the potential of this versatile ionic liquid.

References

- 1. Making sure you're not a bot! [ask.orkg.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 113840-08-7 | Benchchem [benchchem.com]

- 4. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 5. Experimental Determination of Optimal Conditions for Reactive Coupling of Biodiesel Production With in situ Glycerol Carbonate Formation in a Triglyceride Transesterification Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

A Green Pathway to Advanced Materials: An In-depth Technical Guide to the Synthesis of Ionic Liquids Using Dimethyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs), salts with melting points below 100°C, have emerged as a versatile class of materials with significant potential across various scientific disciplines, including catalysis and pharmaceutical sciences. Their tunable physicochemical properties, such as negligible vapor pressure, high thermal stability, and excellent solvation capabilities, make them attractive alternatives to traditional volatile organic solvents.[1] This guide provides a comprehensive overview of a green and efficient synthetic route to ionic liquids using dimethyl carbonate (DMC) as a benign alkylating agent. This method avoids the use of hazardous alkyl halides and produces non-corrosive byproducts, aligning with the principles of green chemistry.[2][3] We will delve into detailed experimental protocols, present key quantitative data, and illustrate reaction pathways and workflows to provide a thorough understanding of this synthetic methodology and its applications, particularly in the realm of drug development.

Core Synthesis: Quaternization with Dimethyl Carbonate

The primary method for synthesizing ionic liquids using dimethyl carbonate is through the quaternization of tertiary amines or phosphines.[2] This reaction involves the methylation of the heteroatom, leading to the formation of a quaternary ammonium or phosphonium cation with a methyl carbonate or bicarbonate anion.[2]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the tertiary amine or phosphine on one of the methyl groups of dimethyl carbonate. This is a classic SN2 reaction where the lone pair of electrons on the nitrogen or phosphorus atom acts as the nucleophile. The reaction can be catalyzed by the ionic liquid product itself or can be carried out under neat conditions at elevated temperatures.

The initial product is a quaternary ammonium or phosphonium methyl carbonate salt. These salts can be easily converted to the corresponding bicarbonate salts by reaction with water.[2][4] The bicarbonate anion can then be exchanged with other anions through simple acid-base neutralization or metathesis reactions, offering a versatile platform for creating a wide array of ionic liquids with tailored properties.[2]

Experimental Protocols

Synthesis of 1-Butyl-3-methylimidazolium Methyl Carbonate ([Bmim][MeOCO₂])

This protocol describes a typical synthesis of an imidazolium-based ionic liquid.

Materials:

-

1-methylimidazole (freshly distilled)

-

Dimethyl carbonate (DMC)

-

Anhydrous ethyl acetate

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Round bottom flask with reflux condenser

Procedure:

-

In a round bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-methylimidazole and a molar excess of dimethyl carbonate (e.g., 1:5 molar ratio).

-

Heat the mixture to reflux (approximately 90-100°C) with vigorous stirring. The reaction progress can be monitored by 1H NMR spectroscopy.

-

After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.

-

Remove the excess dimethyl carbonate under reduced pressure using a rotary evaporator.

-

The resulting viscous liquid is the crude [Bmim][MeOCO₂]. To purify, wash the product repeatedly with anhydrous ethyl acetate to remove any unreacted starting materials.

-

After each wash, decant the ethyl acetate layer.

-

Finally, dry the purified ionic liquid under high vacuum at 60-70°C for several hours to remove any residual solvent.

Synthesis of Choline-Based Ionic Liquids (e.g., Choline Bicarbonate)

Choline-based ionic liquids are of particular interest in pharmaceutical applications due to their biocompatibility and biodegradability.[5]

Materials:

-

Choline hydroxide (aqueous solution, e.g., 45 wt%)

-

Dimethyl carbonate (DMC)

-

Methanol

-

Rotary evaporator

-

Magnetic stirrer

Procedure:

-

While this guide focuses on DMC as a methylating agent, a common route to cholinium ILs involves neutralization of choline hydroxide.[6] For a DMC-based synthesis, one could envision a multi-step process starting with the synthesis of a precursor. A more direct, though less common, approach would be the reaction of trimethylamine with a suitable carbonate precursor derived from DMC.

-

A more established "green" synthesis of cholinium-based ILs involves the reaction of choline hydroxide with an acid to form the desired anion.[7] For example, to synthesize choline bicarbonate, carbon dioxide can be bubbled through an aqueous solution of choline hydroxide.

Purification of Ionic Liquids for High-Purity Applications

For applications in drug development, high purity of the ionic liquid is crucial. The following steps are recommended for purification:

-

Solvent Extraction: As described in the protocols, washing with a suitable solvent (e.g., ethyl acetate, diethyl ether) can remove non-polar impurities and unreacted starting materials.[8]

-

Activated Carbon Treatment: To remove colored impurities, the ionic liquid can be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and stirred with activated carbon for several hours. The carbon is then removed by filtration.

-

Drying under High Vacuum: Residual water and volatile solvents can significantly affect the physicochemical properties of ionic liquids. Drying under high vacuum at elevated temperatures (e.g., 60-80°C) for an extended period is essential. The water content can be monitored by Karl Fischer titration.

Quantitative Data

The choice of cation and anion significantly influences the physicochemical properties of the resulting ionic liquid. The following tables summarize key data for some common ionic liquids synthesized via the DMC route or related green methods.

Table 1: Synthesis of Quaternary Ammonium Salts using Dimethyl Carbonate

| Cation Precursor | Anion | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| N,N-dimethyldecylamine | Methyl Carbonate | 130 - 160 | - | - | [3] |

| Tri- and tetra-alkylimidazoles | Methyl Carbonate | - | - | - | [4] |

| Tertiary Amines | Methyl Carbonate | - | - | - | [2] |

Table 2: Physicochemical Properties of Selected Ionic Liquids

| Ionic Liquid | Abbreviation | Density (g/cm³ at 25°C) | Viscosity (mPa·s at 25°C) | Melting Point (°C) |

| 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | [Emim][TFSI] | 1.5179 | - | - |

| 1-Ethyl-3-methylimidazolium acetate | [Emim][OAc] | 1.1023 | - | - |

| Choline Phenylacetate | [Cho][Phe] | - | - | - |

| Choline Ricinoleate | [Cho][Ricinoleate] | - | - | - |

| Choline Trichloroacetate | [Cho][TCA] | - | - | - |

Note: Data for ionic liquids synthesized specifically via the DMC route is often embedded in broader studies. The table presents representative data for common ionic liquid classes.[6][9]

Applications in Drug Development

The unique properties of ionic liquids make them highly suitable for various applications in the pharmaceutical industry.

Enhancing the Solubility of Poorly Soluble Drugs

A major challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their bioavailability.[10] Ionic liquids can act as excellent solvents or co-solvents to enhance the solubility of these drugs.[5] Choline-based ionic liquids, in particular, have shown promise in this area due to their low toxicity.[5][11]

Synthesis of Active Pharmaceutical Ingredients (APIs)

Ionic liquids can serve as green reaction media and catalysts for the synthesis of APIs and their intermediates.[12] Their ability to dissolve a wide range of organic and inorganic compounds, coupled with their thermal stability, allows for reactions to be carried out under milder conditions and with higher yields.[12] The use of DMC-derived ionic liquids as catalysts in reactions such as the synthesis of carbamates, which are important structural motifs in many pharmaceuticals, is an area of active research.

Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs)

A particularly innovative approach is the formation of API-ILs, where the API itself is part of the ionic liquid structure, either as the cation or the anion.[13] This can lead to liquid forms of solid drugs, overcoming issues with polymorphism and improving handling and formulation.[13] The synthesis of API-ILs often involves a metathesis reaction where a conventional salt of the API is reacted with an ionic liquid precursor.

Conclusion

The synthesis of ionic liquids using dimethyl carbonate represents a significant advancement in green chemistry, offering a safer and more environmentally friendly alternative to traditional synthetic methods. The versatility of this approach allows for the creation of a wide range of ionic liquids with tunable properties, making them highly attractive for a multitude of applications. For researchers and professionals in drug development, DMC-derived ionic liquids, particularly biocompatible variants like cholinium-based ILs, present exciting opportunities to address long-standing challenges in drug solubility, formulation, and synthesis. As research in this field continues to expand, the adoption of these green synthetic methodologies will be crucial in developing safer and more effective pharmaceutical products.

References

- 1. A Brief Review of Ionic Liquids: Synthesis and Applications | Auctores [auctoresonline.org]

- 2. Ionic liquids made with dimethyl carbonate: solvents as well as boosted basic catalysts for the michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Peralkylated imidazolium carbonate ionic liquids: synthesis using dimethyl carbonate, reactivity and structure - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. akademiabaru.com [akademiabaru.com]

- 7. researchgate.net [researchgate.net]

- 8. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physicochemical Properties of 20 Ionic Liquids Prepared by the Carbonate-Based IL (CBILS) Process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ttu-ir.tdl.org [ttu-ir.tdl.org]

Technical Guide: Molecular Weight of Triethylmethylammonium Methyl Carbonate

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of triethylmethylammonium methyl carbonate, a quaternary ammonium ionic liquid. The information is presented to be a clear and concise reference for laboratory and research applications.

Chemical Identity

This compound is an ionic compound. Its chemical structure consists of a triethylmethylammonium cation and a methyl carbonate anion.

-

Systematic Name: Triethyl(methyl)azanium methyl carbonate

-

Alternate Name: Methyltriethylammonium methyl carbonate[1]

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula C₉H₂₁NO₃ indicates that one molecule of this compound contains:

-

9 Carbon (C) atoms

-

21 Hydrogen (H) atoms

-

1 Nitrogen (N) atom

-

3 Oxygen (O) atoms

The final calculated molecular weight for this compound is 191.27 g/mol [1][2][3][4][5].

Data Presentation: Atomic Weight Summary

The following table summarizes the quantitative data used to calculate the molecular weight of this compound. Standard atomic weights from the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation.

| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |

| Carbon | C | 9 | 12.011[6][7] | 108.099 |

| Hydrogen | H | 21 | 1.008[8][9] | 21.168 |

| Nitrogen | N | 1 | 14.007[10][11][12] | 14.007 |

| Oxygen | O | 3 | 15.999[13][14][15] | 47.997 |

| Total | 191.271 |

Note: The total molecular weight is often rounded for practical applications.

Experimental Protocols

The determination of a compound's molecular weight is a fundamental characterization step. While this guide focuses on the calculated molecular weight based on the known chemical formula, experimental verification is typically performed using techniques such as:

-

Mass Spectrometry (MS): This is a powerful analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision and is used to confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a direct measure of molecular weight, ¹H and ¹³C NMR spectroscopy are used to confirm the structural integrity of the synthesized compound, which indirectly validates the molecular formula and thus the calculated molecular weight[2].

-

High-Performance Liquid Chromatography (HPLC): This technique is primarily used to assess the purity of a sample[2]. A pure sample is essential for accurate molecular weight determination by other methods.

Detailed experimental protocols for these techniques are widely available in standard analytical chemistry textbooks and methodology guides. The specific parameters for analyzing this compound would be developed based on its solubility and ionization properties.

Logical Relationships and Structure

The structural composition of this compound can be visualized as the combination of its constituent ions. The following diagram illustrates this relationship.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 113840-08-7 | Benchchem [benchchem.com]

- 3. This compound | C9H21NO3 | CID 11019667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound Solution ~50% In Methanol: Water (2:3) | 113840-08-7 | www.ottokemi.com [ottokemi.com]

- 6. Atomic/Molar mass [westfield.ma.edu]

- 7. byjus.com [byjus.com]

- 8. quora.com [quora.com]

- 9. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 10. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 11. Nitrogen - Wikipedia [en.wikipedia.org]

- 12. #7 - Nitrogen - N [hobart.k12.in.us]

- 13. Oxygen - Wikipedia [en.wikipedia.org]

- 14. princeton.edu [princeton.edu]

- 15. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

An In-depth Technical Guide to the Synthesis of Triethylmethylammonium Methyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triethylmethylammonium methyl carbonate, an ionic liquid with growing interest in various chemical applications. This document details the primary starting materials, reaction pathways, and experimental protocols based on available scientific literature.

Core Synthesis Route: Quaternization of Triethylamine

The principal method for synthesizing this compound is the quaternization of triethylamine with dimethyl carbonate (DMC).[1] This reaction is favored for its use of dimethyl carbonate, which is considered a "green" methylating agent, offering a less hazardous alternative to traditional reagents like methyl halides or dimethyl sulfate.[1][2]

The fundamental reaction involves the nucleophilic attack of the nitrogen atom in triethylamine on one of the methyl groups of dimethyl carbonate. This results in the formation of the triethylmethylammonium cation and the methyl carbonate anion.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Starting Materials and Reagents

The primary starting materials for the synthesis of this compound are:

| Starting Material/Reagent | Chemical Formula | Role in Synthesis |

| Triethylamine | (C₂H₅)₃N | Tertiary amine precursor |

| Dimethyl Carbonate (DMC) | (CH₃O)₂CO | Methylating agent |

| Methanol (optional) | CH₃OH | Solvent |

| Catalyst (optional) | e.g., Tri-n-octylmethyl-ammonium bromine | To enhance reaction rate |

Experimental Protocols and Reaction Conditions

Representative Experimental Protocol (based on homologous compounds):

A stainless-steel autoclave reactor is charged with triethylamine and an excess of dimethyl carbonate.[1] Methanol can be used as a solvent to facilitate the reaction.[1] The reactor is sealed and heated to a temperature between 110°C and 160°C for a period of 8 to 12 hours.[3][4] The pressure during the reaction is typically maintained between 0.5 and 1.5 MPa. After the reaction is complete, the reactor is cooled to room temperature, and the excess dimethyl carbonate and methanol are removed by distillation. The resulting product is this compound.

Workflow for Synthesis:

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data from Homologous Syntheses

The following table summarizes the reaction conditions used in the synthesis of similar quaternary ammonium methyl carbonates, which can be used as a guide for optimizing the synthesis of this compound.

| Tertiary Amine | Molar Ratio (DMC:Amine) | Temperature (°C) | Time (h) | Pressure (MPa) | Solvent | Catalyst | Conversion/Yield | Reference |

| Tri-n-octylamine | 5.6:1 | 110 | 8 | - | Methanol | 5% Tri-n-octylmethyl-ammonium bromine | 99.57% conversion | [4] |

| Trioctylamine | - | 120 | 12 | 0.8 | Methanol | None | High Yield | [3] |

| N235 (trialkylamine) | - | 110 | 12 | 1.0 | Ethanol | None | High Yield | [3] |

| Dodecyldimethylamine | 2:1 | 140 | 5-6 | - | - | None | 82.5% Yield | [3] |

Logical Relationship of Reaction Parameters

The synthesis of this compound is influenced by several key parameters. The logical relationship between these parameters and the desired outcome (high yield and purity) is illustrated below.

Caption: Key parameters influencing the synthesis of this compound.

Conclusion

The synthesis of this compound is a relatively straightforward process primarily involving the quaternization of triethylamine with dimethyl carbonate. While specific experimental details for this exact compound are sparse in public literature, the established protocols for homologous tertiary amines provide a solid foundation for its successful preparation. The key to a high-yielding and pure product lies in the careful control of reaction temperature, time, pressure, and stoichiometry of the reactants. The use of dimethyl carbonate positions this synthesis route as an environmentally conscious choice in the production of ionic liquids.

References

Unlocking the Potential: A Technical Guide to Novel Applications of Quaternary Ammonium Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

Quaternary ammonium ionic liquids (QAILs), a class of molten salts with melting points below 100°C, are at the forefront of chemical innovation. Their unique physicochemical properties, including high thermal stability, tunable solubility, and low vapor pressure, make them highly versatile for a myriad of applications.[1][2][3] This technical guide delves into the core of QAILs, exploring their synthesis, novel applications in drug delivery, antimicrobial activity, and catalysis, with a focus on providing actionable data and detailed experimental protocols for the scientific community.

Synthesis and Physicochemical Properties of QAILs

The remarkable versatility of QAILs stems from the ability to tailor their properties by modifying the structure of their cations and anions.[2][3] The synthesis of QAILs typically involves a two-step process: quaternization of a tertiary amine followed by an anion exchange reaction.

General Synthesis Protocol

A common route for synthesizing QAILs involves the quaternization of a tertiary amine with an alkyl halide, followed by an anion exchange reaction. For instance, the synthesis of N,N,N,N′,N′,N′-hexaethyldecane-1,10-diaminium acetate involves the reaction of 1,10-dibromodecane with triethylamine, followed by an exchange with acetic acid.[4]

Experimental Protocol: Synthesis of N,N,N,N′,N′,N′-hexaethyldecane-1,10-diaminium acetate[4]

-

Quaternization: Dissolve 1,10-dibromodecane (0.3 mol) and triethylamine (1 mol, excess) in 1 L of acetonitrile with vigorous stirring at 75 °C.

-

After 5 hours of reaction, remove the unreacted triethylamine and organic solvent by vacuum evaporation. This yields N,N,N,N′,N′,N′-hexaethyldecane-1,10-diaminium bromide as a milky white powder.

-

Anion Exchange: Dissolve equal moles of the bromide salt (0.1 mol) and acetic acid (0.1 mol) in 500 mL of water with vigorous stirring at room temperature.

-

Remove the resulting hydrogen bromide and water by vacuum evaporation to obtain the final product, a viscous yellow ionic liquid.

Physicochemical Data of Selected QAILs

The choice of cation and anion significantly influences the physical properties of QAILs, such as viscosity and thermal stability. These properties are critical for their application.

| Ionic Liquid | Cation | Anion | Viscosity (cP at 30°C) | Decomposition Temperature (°C) | Reference |

| l-[2-(methoxycarbonyloxy)ethyl]-3-methyl- imidazolium trifluoromethanesulfonimide ([EMCMIm]TFSI) | Imidazolium-based | TFSI⁻ | 274 - 2820 | > 200 | [5] |

| N,N,N-triethylhexan-1-aminium acetate (N6222OAc) | Quaternary Ammonium | Acetate⁻ | Low | Not specified | [4] |

| Tetrahexylammonium acetate (N6666OAc) | Quaternary Ammonium | Acetate⁻ | Higher than N6222OAc | Not specified | [4] |

| N,N,N,N′,N′,N′-hexaethyldecane-1,10-diaminium acetate (C10(N222OAc)2) | Diquaternary Ammonium | Acetate⁻ | Higher than N6222OAc | Not specified | [4] |

Table 1: Physicochemical properties of selected quaternary ammonium-based ionic liquids.

Novel Applications in Drug Delivery

QAILs are emerging as powerful tools in drug delivery systems, primarily due to their ability to enhance the solubility and bioavailability of poorly water-soluble drugs.[1][6][7][8] They can be used to create nanoparticles, micelles, and other drug delivery vehicles.[1][7]

Enhancing Drug Solubility and Bioavailability

Many promising drug candidates fail during development due to poor solubility.[6][7] QAILs can act as effective solvents or co-solvents for these challenging active pharmaceutical ingredients (APIs).[1][9] By converting a solid API into a liquid salt (API-IL), issues of polymorphism can be avoided, and bioavailability can be significantly improved.[8][10]

QAILs in Nanocarrier Formulations

The self-assembly of QAILs in aqueous solutions can be harnessed to create nanostructures for targeted drug delivery.[11] For instance, a quaternary ammonium cation can be mixed with an API like mefenamic acid and a polymerizing agent to form cationic polylactide nanoparticles that encapsulate the drug.[11]

Experimental Workflow: QAIL-based Nanoparticle Drug Delivery

Workflow for developing and testing QAIL-based nanoparticle drug delivery systems.

Antimicrobial Applications of QAILs

QAILs exhibit broad-spectrum antimicrobial activity against bacteria and fungi, making them promising candidates for new disinfectants and antimicrobial coatings.[12][13][14][15] Their mechanism of action is primarily attributed to the disruption of the microbial cell membrane.[13][16]

Mechanism of Antimicrobial Action

The positively charged quaternary ammonium cation interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids.[16] This interaction leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[17]

Signaling Pathway: Antimicrobial Action of QAILs

Simplified mechanism of the antimicrobial action of QAILs on bacterial cells.

Antimicrobial Efficacy Data

The antimicrobial activity of QAILs is influenced by factors such as the length of the alkyl chains on the cation.[16][18] Generally, longer alkyl chains lead to higher toxicity towards microbes.[16]

| Ionic Liquid/Compound | Microorganism | MIC (µg/mL) | Reference |

| [DC12][dicamba]2 | Gram-positive bacteria | High activity | [18] |

| [DC12][dicamba]2 | Fungi | High activity | [18] |

| Didecyldimethylammonium chloride (DDAC) | Various | Lower activity than [DC12][dicamba]2 | [18] |

| Benzalkonium chloride (BAC) | Staphylococcus, Streptococcus, E. coli, Pseudomonas aeruginosa | Broad spectrum | [12] |

Table 2: Minimum Inhibitory Concentration (MIC) values of selected QAILs and related compounds against various microorganisms.

QAILs in Catalysis and Organic Synthesis

QAILs serve as versatile solvents and catalysts in a wide range of organic reactions.[19][20][21] Their use can lead to increased reaction rates, higher yields, and easier product separation and catalyst recycling.[19][20]

Dual Solvent-Catalyst Systems

Brønsted acidic QAILs can function as both the solvent and the catalyst in reactions such as hydrolysis, eliminating the need for volatile organic solvents and additional catalysts.[19][20] This approach offers a greener and more efficient synthetic route.[19][20]

Experimental Protocol: Hydrolysis of 1,1,1,3-tetrachloro-3-phenylpropane using a QAIL[20]

-

Reaction Setup: In a three-necked flask, mix 1,1,1,3-tetrachloro-3-phenylpropane with a Brønsted acidic QAIL (e.g., trimethylamine sulfate).

-

Reaction Conditions: Heat the mixture under vigorous stirring. The optimal temperature and reaction time will depend on the specific QAIL used.

-

Product Isolation: After the reaction is complete, cool the mixture and extract the product (cinnamic acid) with a suitable solvent.

-

Catalyst Recycling: The QAIL can be recovered by removing the extraction solvent and reused in subsequent reactions.

Emerging Applications and Future Outlook

The field of QAILs is continuously expanding, with new applications being discovered in diverse areas.

-

Biomass Processing: QAILs are effective solvents for dissolving and fractionating lignocellulosic biomass, which is a crucial step in the production of biofuels and other bio-based chemicals.[22][23][24]

-

Enzymatic Reactions: QAILs can enhance the activity and stability of enzymes in non-aqueous media, opening up new possibilities for biocatalysis.[25][26][27][28][29]

-

Vaccine Adjuvants: Certain QAILs have shown potential as adjuvants in vaccines, enhancing the immune response to antigens.[30][31][32][33][34]

Toxicity and Biocompatibility

While QAILs offer numerous advantages, their potential toxicity is a critical consideration, especially for biomedical applications.[16][35][36] The toxicity of QAILs is highly dependent on their structure, with factors like the cation type and alkyl chain length playing a significant role.[16][35][36] Generally, imidazolium and pyridinium-based ILs tend to be more toxic than those with quaternary ammonium cations.[35] Choline-based ILs are often highlighted as being less toxic and more biodegradable.[36] It is crucial to conduct thorough toxicological assessments for any new QAIL intended for biological or environmental applications.

References

- 1. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Quaternary Ammonium Room-Temperature Ionic Liquids and their Application in the Dissolution of Cellulose [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. rjptonline.org [rjptonline.org]

- 9. mdpi.com [mdpi.com]

- 10. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Ionic Liquids in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quaternary Ammonium Compounds (QACs) and Ionic Liquids (ILs) as Biocides: From Simple Antiseptics to Tunable Antimicrobials [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Recent advances in the application of ionic liquids in antimicrobial material for air disinfection and sterilization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Recent advances in the application of ionic liquids in antimicrobial material for air disinfection and sterilization [frontiersin.org]

- 16. bibliotekanauki.pl [bibliotekanauki.pl]

- 17. researchgate.net [researchgate.net]

- 18. Surface-Active Ionic Liquids and Surface-Active Quaternary Ammonium Salts from Synthesis, Characterization to Antimicrobial Properties [mdpi.com]

- 19. Novel quaternary ammonium ionic liquids and their use as dual solvent-catalysts in the hydrolytic reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Novel quaternary ammonium ionic liquids and their use as dual solvent - catalysts in the hydrolytic reaction - Green Chemistry (RSC Publishing) DOI:10.1039/B508325G [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. trace.tennessee.edu [trace.tennessee.edu]

- 24. Ionic liquids as efficient pretreatment solvents for lignocellulosic biomass - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. irep.iium.edu.my [irep.iium.edu.my]

- 26. par.nsf.gov [par.nsf.gov]

- 27. Importance of the ionic nature of ionic liquids in affecting enzyme performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. “Water-like” Ionic liquids for enzyme activation - American Chemical Society [acs.digitellinc.com]

- 29. Applications of Ionic Liquids in Whole-Cell and Isolated Enzyme Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Exploring the Biological Activities of Ionic Liquids and Their Potential to Develop Novel Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Lipophilic quaternary ammonium salt acts as a mucosal adjuvant when co-administered by the nasal route with vaccine antigens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. A cationic vaccine adjuvant based on a saturated quaternary ammonium lipid have different in vivo distribution kinetics and display a distinct CD4 T cell-inducing capacity compared to its unsaturated analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Ionic-Liquid-Based Safe Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of Ionic Liquid Catalysis: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ionic liquids (ILs) have emerged as a pivotal class of materials in modern chemistry, offering a unique combination of properties that make them highly attractive for catalytic applications. Their negligible vapor pressure, high thermal and chemical stability, and tunable nature allow for the design of efficient and recyclable catalytic systems.[1] This technical guide delves into the fundamental principles governing catalysis in ionic liquids, providing a comprehensive overview of their roles as catalysts, co-catalysts, and reaction media. We will explore a range of key organic transformations, presenting quantitative data, detailed experimental protocols, and mechanistic insights through signaling pathway diagrams to facilitate a deeper understanding and practical application of this transformative technology.

Introduction: The Unique Physicochemical Properties of Ionic Liquids in Catalysis